molecular formula C14H14F2N2O2S B6922457 N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide

N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B6922457
M. Wt: 312.34 g/mol
InChI Key: NAIRXBJNKBISBU-UHFFFAOYSA-N
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Description

N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring, a carboxamide group, and a substituted phenyl ring

Properties

IUPAC Name

N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S/c1-3-4-13-17-7-12(21-13)14(19)18-10-5-9(16)11(20-2)6-8(10)15/h5-7H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIRXBJNKBISBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)NC2=CC(=C(C=C2F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Substitution on the Phenyl Ring:

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, dimethyl sulfoxide, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluoro-4-methoxyphenyl)-1-hydroxy-3,3-dimethylcyclobutanecarboxamide
  • 1-[(2,5-Difluoro-4-methoxyphenyl)ethynyl]cyclohexanol
  • (2,5-Difluoro-4-methoxyphenyl)methanol

Uniqueness

N-(2,5-difluoro-4-methoxyphenyl)-2-propyl-1,3-thiazole-5-carboxamide stands out due to its specific combination of a thiazole ring and a substituted phenyl ring, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

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